Retaspimycin hydrochloride, also known as IPI-504, is a semi-synthetic derivative of the naturally occurring ansamycin antibiotic, geldanamycin. [] It belongs to the class of benzoquinone ansamycins and is recognized as a potent and selective inhibitor of heat shock protein 90 (Hsp90). [, , ] Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous proteins, including many involved in oncogenesis. [, , ] By inhibiting Hsp90, retaspimycin disrupts the function and promotes the degradation of these client proteins, leading to significant antitumor effects in various preclinical cancer models. [, ]
Clinical Development: Further clinical trials are necessary to determine the optimal dosage, schedules, and combinations with other anticancer agents for different tumor types. The identification of predictive biomarkers for response to retaspimycin hydrochloride is also crucial for personalized medicine approaches. [, , ]
Resistance Mechanisms: Investigating the mechanisms of resistance to retaspimycin hydrochloride will be essential for developing strategies to overcome treatment failure and improve patient outcomes. []
Combination Therapies: Exploring rational combinations of retaspimycin hydrochloride with other targeted therapies, chemotherapy, or immunotherapy holds promise for enhancing efficacy and potentially overcoming drug resistance. [, , , , , , ]
Understanding the Role of Hsp90 in Different Cancers: In-depth investigation of the diverse roles of Hsp90 and its client proteins in various cancer types will provide valuable insights for developing more effective Hsp90-targeted therapies. []
Retaspimycin hydrochloride, also known as IPI-504, is a potent and selective inhibitor of heat shock protein 90. This compound plays a critical role in the proper folding, stability, and function of various client proteins involved in cancer progression, particularly gastrointestinal stromal tumors and soft-tissue sarcomas. The compound is derived from the ansamycin family of antibiotics, specifically from geldanamycin, which has been modified to enhance its pharmacological properties.
The synthesis of retaspimycin hydrochloride involves several chemical modifications of geldanamycin. The primary method includes:
Technical details indicate that modifications aim to enhance the compound's selectivity and potency against heat shock protein 90 while reducing systemic toxicity compared to its parent compound .
Retaspimycin hydrochloride has a complex molecular structure characterized by a fused ring system typical of ansamycins. The key structural features include:
The molecular formula for retaspimycin hydrochloride is C_22H_24ClN_3O_5, with a molecular weight of approximately 445.89 g/mol. The compound's structure allows it to effectively bind to the ATP/ADP-binding site of heat shock protein 90 .
Retaspimycin undergoes several chemical transformations in vivo:
These reactions are crucial for understanding the pharmacokinetics and pharmacodynamics of retaspimycin in clinical settings .
Pharmacokinetic studies have shown that retaspimycin exhibits a maximum concentration (C_max) within hours post-administration, with a terminal elimination half-life that supports its dosing schedule in clinical trials .
Retaspimycin exerts its anticancer effects primarily through the inhibition of heat shock protein 90. The mechanism involves:
Data from clinical studies indicate that retaspimycin effectively reduces levels of these client proteins in treated patients, correlating with tumor response rates .
Retaspimycin hydrochloride is characterized by high water solubility (>200 mg/mL), allowing for easy formulation and administration in clinical settings. It appears as a white to off-white powder.
Relevant analyses suggest that these properties enhance its therapeutic potential while minimizing side effects associated with less soluble compounds like geldanamycin .
Retaspimycin has been investigated in various clinical settings:
Clinical trials have demonstrated promising results regarding its safety profile and antitumor activity, making it a significant candidate in ongoing cancer research .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2